4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is a chemical compound characterized by the presence of both piperidine and pyrrolidine rings. These nitrogen-containing heterocycles are integral to many biologically active molecules, making this compound of significant interest in medicinal chemistry. It is often utilized as a building block for synthesizing more complex organic compounds and is studied for its potential therapeutic applications, particularly in drug development and biological research .
4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. It falls under the category of organic compounds used primarily in pharmaceutical research and development.
The synthesis of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride typically involves the reaction between piperidine and pyrrolidine derivatives. A common synthetic route includes:
In industrial settings, continuous flow reactors may be employed to enhance yield and consistency. This method allows for efficient mixing and reaction control, leading to optimized production processes that minimize waste through solvent recovery techniques .
The molecular formula of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is . Its structure features two nitrogen-containing rings (piperidine and pyrrolidine) connected by a carbonyl group (methanone), with the hydrochloride form indicating the presence of hydrochloric acid in its salt form.
4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride can participate in various chemical reactions:
The mechanism of action for 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The compound can modulate enzyme activity or receptor interactions, leading to various biological effects. These interactions are crucial in understanding its pharmacological potential and therapeutic applications .
4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride has several applications:
The synthesis of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride (CAS 188979-07-9, C₁₀H₁₉ClN₂O) relies on strategic bond formations between the piperidine and pyrrolidine moieties. Friedel-Crafts acylation is a cornerstone method, where isonipecotic acid derivatives react with pyrrolidine carbonyl chlorides under Lewis acid catalysis (e.g., AlCl₃). This approach yields the ketone-linked scaffold but faces challenges in regioselectivity when substituents are present on either heterocycle [5] [8]. Grignard addition offers an alternative: 4-cyanopiperidine is treated with phenylmagnesium bromide, followed by hydrolysis and coupling with pyrrolidine via N-acylation. This method achieves higher functional group tolerance, accommodating ester or protected amine groups, though it requires rigorous anhydrous conditions [5] [10].
Recent innovations include one-pot tandem reactions. For example, N-Boc-piperidinone undergoes reductive amination with pyrrolidine, followed by in situ deprotection and hydrochloridation. This route reduces purification steps and improves overall yields (78–85%) compared to stepwise protocols [5]. Microwave-assisted synthesis further accelerates amide bond formation between piperidine-4-carboxylic acid and pyrrolidine, completing in 15 minutes versus 12 hours conventionally [2].
Table 1: Comparative Synthetic Routes for the Hybrid Scaffold
Method | Key Reagents/Conditions | Yield (%) | Limitations |
---|---|---|---|
Friedel-Crafts Acylation | Isonipecotic acid, AlCl₃, 80°C | 65–70 | Sensitive to electron-rich aromatics |
Grignard Addition | 4-Cyanopiperidine, PhMgBr, THF | 75–82 | Anhydrous conditions required |
One-Pot Tandem | N-Boc-piperidinone, NaBH₃CN | 78–85 | Requires acid deprotection step |
Microwave-Assisted | Carboxylic acid, HATU, 150°C | 88–92 | Specialized equipment needed |
The amide bond in 4-Piperidinyl(1-pyrrolidinyl)methanone is efficiently constructed using N-heterocyclic carbene (NHC) catalysts. NHCs activate carbonyl groups via nucleophilic addition, generating acylazolium intermediates that react with amines under mild conditions. For example, imidazolium-based NHCs (e.g., IPr·HCl) facilitate coupling between piperidine-4-carbonyl chloride and pyrrolidine at 25°C, achieving 90% conversion in <2 hours. This method surpasses traditional carbodiimide couplings (DCC, EDC) by minimizing racemization and eliminating stoichiometric waste [3] [7]. Photoredox-NHC dual catalysis enables carbonylative cross-coupling using CO gas. Alkenes act as carbonyl surrogates, reacting in situ with NHC-activated intermediates to form unsymmetrical ketones. Though less explored for piperidine-pyrrolidine systems, this approach reduces reliance on prefunctionalized acid chlorides [4].
Metal-free diboration represents another advance. Bis(pinacolato)diboron (B₂pin₂) undergoes NHC-mediated B–B bond activation, adding across α,β-unsaturated carbonyls. While primarily used for β-boryl ketones, this strategy could be adapted to functionalize the piperidine ring prior to pyrrolidine conjugation [3]. DFT studies confirm that NHCs enhance electrophilicity at the carbonyl carbon, lowering the energy barrier for nucleophilic attack by pyrrolidine nitrogen by 8–12 kcal/mol compared to uncatalyzed reactions [9].
Table 2: Catalytic Efficiency in Carbonyl Bond Formation
Catalyst System | Reaction Time | Conversion (%) | ΔG‡ (kcal/mol) |
---|---|---|---|
NHC (IPr·HCl) | 2 hours | 90 | 15.2 |
Pd/Photoredox | 12 hours | 75 | 22.1 |
DCC (Standard) | 24 hours | 65 | 28.7 |
Solvent-free conditions significantly enhance the sustainability of synthesizing 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride. Mechanochemical grinding (ball milling) of piperidine-4-carboxylic acid and pyrrolidine with N,N'-diisopropylcarbodiimide (DIC) produces the amide bond without solvents, yielding 88% product while eliminating hydrolytic byproducts common in solution-phase reactions [8]. Neat melt reactions at 100°C facilitate N-acylation using microwave irradiation, reducing reaction times from hours to minutes and avoiding solvent-contaminated waste streams [10].
For steps requiring solvents, aqueous micellar catalysis offers an alternative. TPGS-750-M surfactant enables the dissolution of hydrophobic intermediates in water, facilitating reactions like reductive amination or acylation at the water–micelle interface. This method achieves 80% yield for the target compound while reducing organic solvent use by >95% [6]. Additionally, scalable continuous-flow systems integrate solvent-free amidation with in-line HCl quench, producing the hydrochloride salt with >99% purity and minimizing purification needs [8].
Introducing chirality into the hybrid scaffold requires precise stereocontrol. Asymmetric hydrogenation of pyridinium precursors using Ir(I)/(R)-Segphos catalysts achieves enantioselective reduction (up to 98% ee) at the piperidine C4 position. This method is critical for generating stereoisomers of 4-Piperidinyl(1-pyrrolidinyl)methanone, as chirality influences binding to biological targets like MCH-R1 [10] [5]. Enzymatic desymmetrization using lipases (e.g., CAL-B) selectively acylates meso-piperidine diols before ring closure to pyrrolidine, yielding enantiopure intermediates [2].
The conformational dynamics of pyrrolidine ("pseudorotation") enable adaptive chiral environments during reactions. For instance, N-chiral auxiliaries on pyrrolidine (e.g., (S)-phenethyl) bias the ring's puckering, directing nucleophilic addition to the piperidine carbonyl with diastereomeric ratios of >10:1 [2]. Computational models reveal that substituents at C3 of pyrrolidine alter the energy barrier between ring conformers by 1–3 kcal/mol, significantly impacting stereoselectivity in downstream functionalization [1] [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0